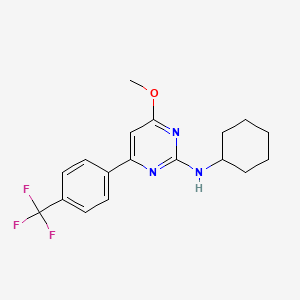
2,4-Difluoro-N-(4-fluorophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-N-(4-fluorophenyl)aniline is an organic compound with the molecular formula C12H8F3N It is a derivative of aniline, where the hydrogen atoms in the 2 and 4 positions of the benzene ring are replaced by fluorine atoms, and the nitrogen atom is bonded to a 4-fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Difluoro-N-(4-fluorophenyl)aniline involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 2,4-difluoroaniline can be synthesized by reacting 2,4-difluorobromobenzene with aniline in the presence of a palladium catalyst and a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more cost-effective and scalable methods. One such method includes the preparation of 1,3-dichlorobenzene as an intermediate, followed by a reaction with benzene using an aluminum chloride catalyst .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-N-(4-fluorophenyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-N-(4-fluorophenyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-N-(4-fluorophenyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoroaniline: This compound is similar but lacks the 4-fluorophenyl group.
4-Fluoroaniline: This compound has a single fluorine atom on the benzene ring.
2,4-Difluoro-N-(2-fluorophenyl)aniline: This compound has a fluorophenyl group in a different position.
Uniqueness
2,4-Difluoro-N-(4-fluorophenyl)aniline is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical properties, such as increased stability and enhanced binding affinity in biological systems. These properties make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
823802-13-7 |
|---|---|
Molekularformel |
C12H8F3N |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
2,4-difluoro-N-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H8F3N/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
InChI-Schlüssel |
BJGFULZTGLCIRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
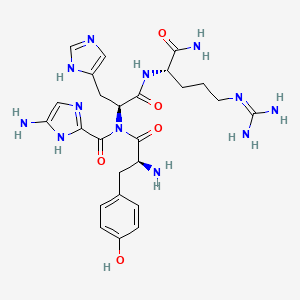

![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
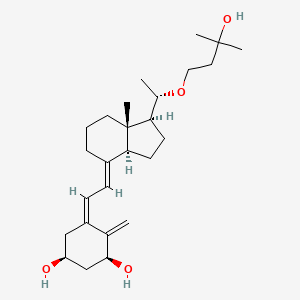
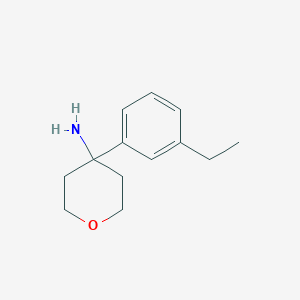
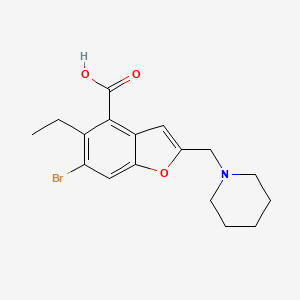
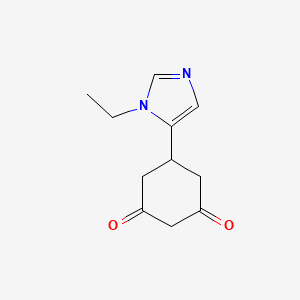
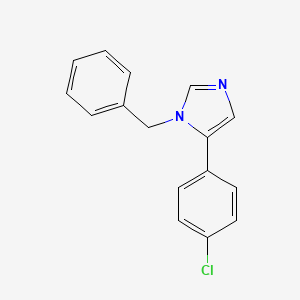
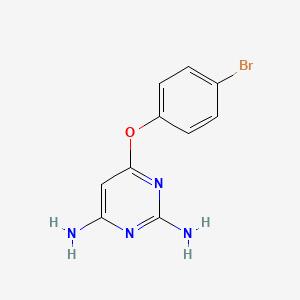
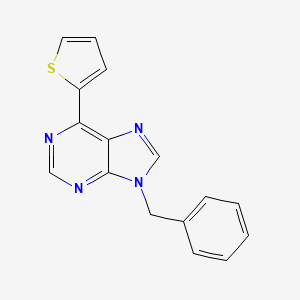
![Carbamic acid, [4-(9-acridinylamino)-3-methoxyphenyl]-, methyl ester](/img/structure/B12932579.png)
